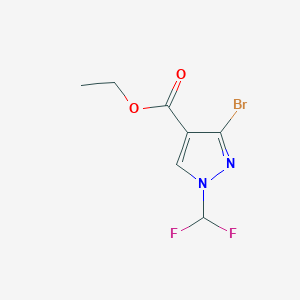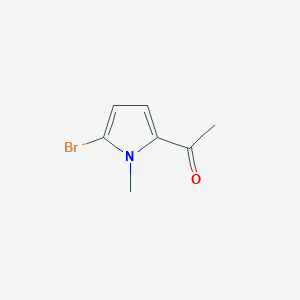![molecular formula C19H21N5O2S3 B15054463 2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054463.png)
2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of pyrimidine, oxadiazole, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine-Thioether Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate alkylating agent to form the thioether.
Construction of the Oxadiazole Ring: The thioether intermediate is then reacted with a hydrazine derivative to form the 1,3,4-oxadiazole ring.
Thioether Formation: The oxadiazole compound is further reacted with a thiol to introduce the second thioether linkage.
Acetamide Formation: Finally, the compound is reacted with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
- 5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide features a unique combination of functional groups that confer distinct chemical and biological properties
属性
分子式 |
C19H21N5O2S3 |
|---|---|
分子量 |
447.6 g/mol |
IUPAC 名称 |
2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C19H21N5O2S3/c1-11-7-12(2)21-18(20-11)27-10-16-23-24-19(26-16)28-9-15(25)22-17-8-13-5-3-4-6-14(13)29-17/h7-8H,3-6,9-10H2,1-2H3,(H,22,25) |
InChI 键 |
JLCBKPZHNABXKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NC3=CC4=C(S3)CCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


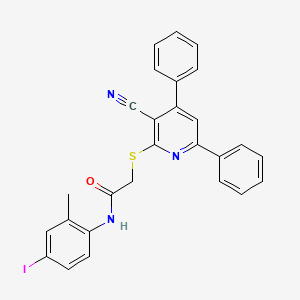

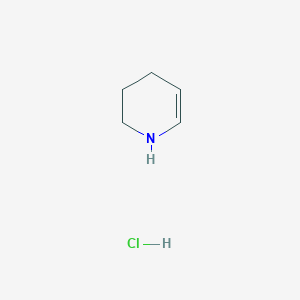

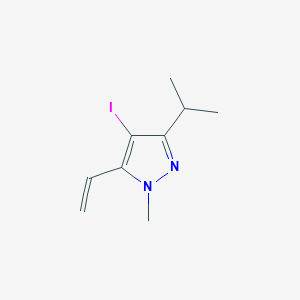
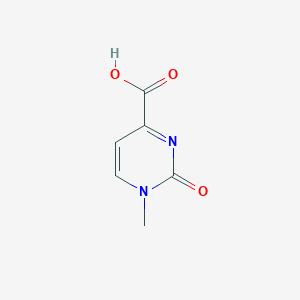
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15054428.png)
![Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B15054430.png)

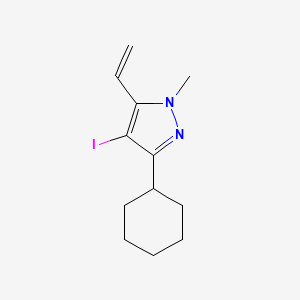
![2-Phenylbenzo[d]thiazol-6-ol](/img/structure/B15054473.png)
![(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B15054477.png)
